Compound Description: This series of compounds share the core structure of trans-N-[2-(methylamino)cyclohexyl]benzamide and are known to possess morphine-like pharmacological properties. []
Relevance: These compounds are structurally related to N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide through the presence of a cyclohexyl ring directly attached to the nitrogen of the benzamide. They differ in the substitution pattern on the cyclohexyl ring and the lack of a sulfonyl group in the trans-N-[2-(methylamino)cyclohexyl]benzamides. []
Compound Description: This compound is a potent anticonvulsant and sodium channel blocker. [] It is considered a prototype compound for benzamides exhibiting anticonvulsant activity.
Relevance: U-54494A shares a very similar structure with N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide, with both possessing a cyclohexyl ring directly attached to the benzamide nitrogen, a methyl substituent on the benzamide nitrogen, and a pyrrolidinyl substituent on the cyclohexyl ring. The key differences lie in the chlorine atoms at the 3 and 4 positions of the benzene ring and the presence of the sulfonyl group in N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide. []
U-49524E
Compound Description: This pyrrolidinyl benzamide exhibits anticonvulsant activity against electroshock-induced seizures in mice with an ED50 of 35 mg/kg. [] It also blocks voltage-gated sodium channels in N1E-115 cells. []
Relevance: U-49524E is closely related to N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide, sharing the core benzamide structure and the pyrrolidinyl substituent. The primary differences are the absence of the sulfonyl group in U-49524E and variations in the substituents on the cyclohexyl ring. []
U-49132E
Compound Description: This piperidinyl benzamide, unlike its pyrrolidinyl analogue (U-49524E), was found to be inactive against electroshock-induced seizures. [] It also displays weaker sodium channel blocking activity compared to U-49524E. []
Relevance: U-49132E differs from N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide primarily in the presence of a piperidinyl ring instead of a pyrrolidinyl ring. Both compounds share the core benzamide structure and a cyclohexyl ring directly attached to the nitrogen of the benzamide. U-49132E also lacks the sulfonyl group present in N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide. []
Relevance: AH-7921 is structurally similar to N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide through the presence of a benzamide core and a cyclohexyl ring. While both have substitutions on the cyclohexyl ring, they differ in the type of substitution and the presence of a methylene linker between the cyclohexyl ring and the benzamide nitrogen in AH-7921. Additionally, AH-7921 lacks the sulfonyl group present in N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide. []
Compound Description: U-47700 is a potent μ-opioid receptor agonist originally developed by the Upjohn Company. [] It has emerged as a new psychoactive substance with reported cases of severe intoxication. []
Relevance: U-47700 is closely related to N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide, sharing the benzamide core, the cyclohexyl ring directly attached to the benzamide nitrogen, and a methyl substituent on the benzamide nitrogen. The key difference lies in the dimethylamino substituent on the cyclohexyl ring in U-47700 compared to the sulfonylpyrrolidinyl substituent in N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide. Additionally, U-47700 possesses chlorine atoms at the 3 and 4 positions of the benzene ring. []
Compound Description: These compounds are impurities found in Repaglinide, an anti-diabetic drug. [] Specifically, 4-(cyanomethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide (Impurity 9), 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide (Impurity 10), and 2-(3-ethoxy-4-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)carbamoyl)phenyl)acetic acid (Impurity 11) share the N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)benzamide scaffold with modifications on the benzamide moiety. []
Relevance: These compounds are structurally related to N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide through the shared benzamide core. The major difference lies in the complex substitution pattern on the nitrogen atom of the benzamide in the Repaglinide impurities compared to the cyclohexyl substitution in N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide. Additionally, these impurities lack the sulfonyl group found in N-cyclohexyl-3-(1-pyrrolidinylsulfonyl)benzamide. []
N-Cyclohexylbenzamide Derivatives
Compound Description: This class of compounds shares the N-cyclohexylbenzamide scaffold, showcasing the importance of this moiety in various chemical and biological contexts. Examples include: - N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide (Impurity 16) is an impurity found in the anti-diabetic drug Repaglinide. [] - N-cyclohexyl-4-(cyanomethyl)-2-ethoxybenzamide (Impurity 13) is another impurity found in Repaglinide. [] - N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4yl)-1-oxophthalazin-2(1H)-yl)methyl) benzamide demonstrates potent antiproliferative activity against various carcinoma cell lines. [] - N-(cyclohexylcarbamoyl)-3-ethoxyphenyl)acetic acid (Impurity 14) is also an impurity found in Repaglinide. [] - N-cyclohexylbenzamide is a product observed in the photooxygenation of 4-benzoyl-3-cyclohexyl-5-(cis-1,2-diphenylvinyl)-2-phenyloxazoline. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.